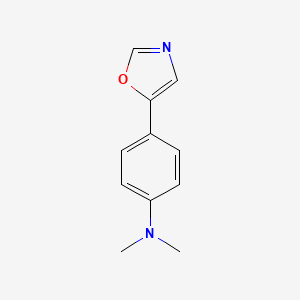
N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline is an organic compound with the molecular formula C11H12N2O It is a derivative of aniline, where the aniline ring is substituted with a dimethylamino group and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline typically involves the reaction of 4-nitroaniline with dimethylamine, followed by the cyclization of the resulting intermediate with an appropriate reagent to form the oxazole ring. Common reagents used in this synthesis include tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: It may be explored for its pharmacological properties and potential use in treating various medical conditions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can form a protective adsorption layer on surfaces, inhibiting reactions such as corrosion. This protective layer is formed through both physical and chemical adsorption mechanisms . Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Oxazol-5-yl)aniline: Similar in structure but lacks the dimethylamino group.
N,N-Dimethylaniline: Similar in structure but lacks the oxazole ring.
Oxazole Derivatives: Various oxazole derivatives with different substituents on the oxazole ring.
Uniqueness
N,N-Dimethyl-4-(1,3-oxazol-5-yl)aniline is unique due to the presence of both the dimethylamino group and the oxazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
89808-78-6 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N,N-dimethyl-4-(1,3-oxazol-5-yl)aniline |
InChI |
InChI=1S/C11H12N2O/c1-13(2)10-5-3-9(4-6-10)11-7-12-8-14-11/h3-8H,1-2H3 |
InChI Key |
YBAWUGXUENRPFL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CN=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


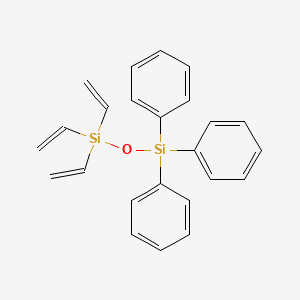

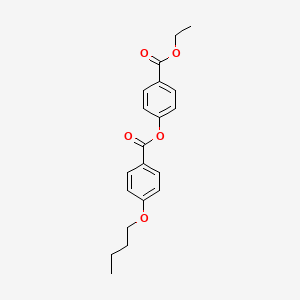
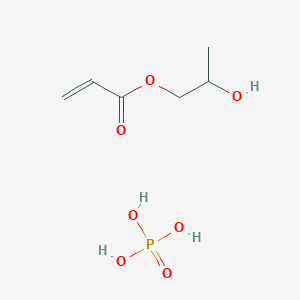
![2b-Methoxy-2a-methyldecahydroindeno[2,1-b]oxete](/img/structure/B14374087.png)
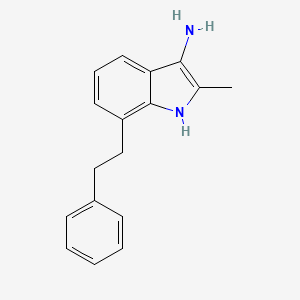

![8-[2-(2-Fluorooctyl)cyclopropyl]octanoic acid](/img/structure/B14374103.png)
![1-[Phenoxy(phenyl)methylidene]-3,4-dihydro-1H-2-benzothiopyran](/img/structure/B14374111.png)
![3-[3-(Piperidin-1-yl)propyl]phenol](/img/structure/B14374119.png)
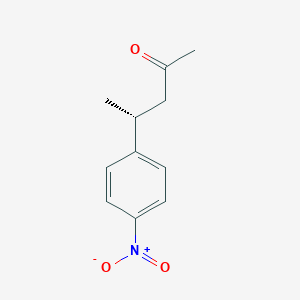
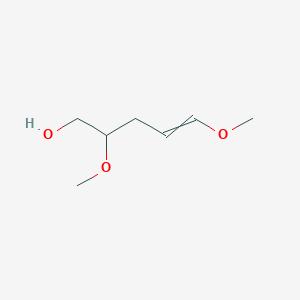
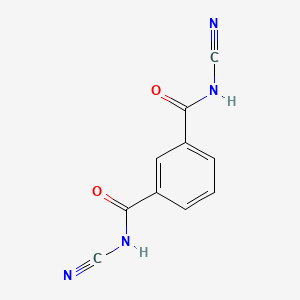
![N-[6-(5-Hydroxy-2-methoxyphenyl)-6-methylheptan-2-YL]acetamide](/img/structure/B14374152.png)
